molecular formula C8H8O2 B14445184 Bicyclo[4.2.0]oct-3-ene-2,5-dione CAS No. 77627-56-6

Bicyclo[4.2.0]oct-3-ene-2,5-dione

Katalognummer: B14445184
CAS-Nummer: 77627-56-6
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: VEORAWKEARHLIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[420]oct-3-ene-2,5-dione is an organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]oct-3-ene-2,5-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield. The resulting adduct is then subjected to further reactions to produce the desired bicyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[4.2.0]oct-3-ene-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide in an organic solvent.

    Reduction: Zinc dust in acetic acid.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include diketones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction pathway chosen.

Wissenschaftliche Forschungsanwendungen

Bicyclo[4.2.0]oct-3-ene-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bicyclo[4.2.0]oct-3-ene-2,5-dione involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to undergo transformations that are useful in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[4.2.0]oct-3-ene-2,5-dione is unique due to its specific bicyclic structure and the presence of two ketone groups. This combination of features makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

77627-56-6

Molekularformel

C8H8O2

Molekulargewicht

136.15 g/mol

IUPAC-Name

bicyclo[4.2.0]oct-3-ene-2,5-dione

InChI

InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-6H,1-2H2

InChI-Schlüssel

VEORAWKEARHLIG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1C(=O)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.